molecular formula C7H15NO B1527611 2-Amino-4-methylcyclohexan-1-ol CAS No. 854436-30-9

2-Amino-4-methylcyclohexan-1-ol

Cat. No. B1527611
M. Wt: 129.2 g/mol
InChI Key: YUUPBWOVKNLYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methylcyclohexan-1-ol, or AMCH, is a cyclic secondary amine that is widely used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a range of other compounds and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Catalysis

2-Amino-4-methylcyclohexan-1-ol has been explored for its role in organic synthesis, particularly in the preparation of amino alcohols and their derivatives, which are pivotal intermediates in the synthesis of complex molecules. For instance, the stereocontrolled preparation of cyclohexane amino alcohols utilizing modified Mitsunobu reactions showcases the compound's utility in generating stereochemically rich scaffolds for further chemical elaboration (Sammes & Thetford, 1989). This methodology opens pathways for the synthesis of biologically active molecules and aids in the study of stereochemistry's impact on pharmacological profiles.

Medicinal Chemistry and Drug Design

In medicinal chemistry, analogs of 2-Amino-4-methylcyclohexan-1-ol have been synthesized and evaluated for their potential therapeutic applications. The anticonvulsant activity of enaminones derived from structural analogs highlights the compound's relevance in designing new treatments for epilepsy and related disorders. These studies involve assessing the efficacy of these compounds using various animal models, thus contributing to the development of safer and more effective antiepileptic drugs (K. Scott et al., 1993).

Material Science and Corrosion Inhibition

The compound's derivatives have also been explored in the field of material science, particularly in corrosion inhibition. Aminocyclohexane derivatives have shown effectiveness in preventing mild steel corrosion in acidic environments, demonstrating the compound's utility beyond biological applications. These inhibitors work by forming a protective layer on the metal surface, significantly reducing the rate of corrosion. Such studies are crucial for developing more durable materials for industrial applications (P. Thiraviyam & K. Kannan, 2013).

properties

IUPAC Name

2-amino-4-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-2-3-7(9)6(8)4-5/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUPBWOVKNLYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902926
Record name NoName_3502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylcyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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